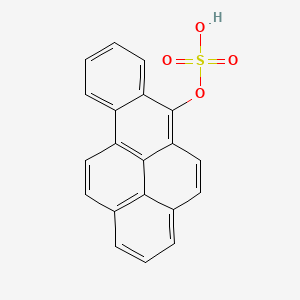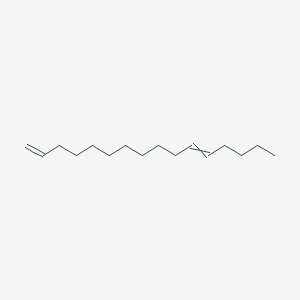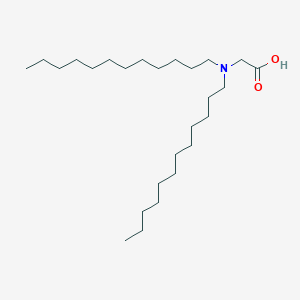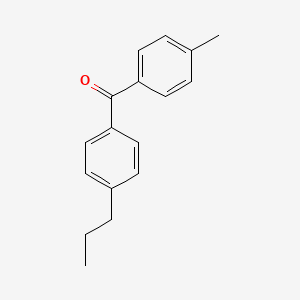![molecular formula C10H16N2O2 B14481791 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-17-7](/img/structure/B14481791.png)
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic compound with a unique structure that includes two nitrogen atoms and multiple methyl groups. This compound is known for its stability and has found applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be achieved through several methods. One common approach involves the condensation of N,N’-dimethylurea with glyoxal under acidic conditions. This method typically yields the desired compound in high purity and yield . Another method utilizes etidronic acid as a “green” catalyst, which offers an environmentally friendly alternative to traditional synthetic routes .
Analyse Chemischer Reaktionen
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In organic chemistry, it is used as a catalyst in various reactions, including the Morita–Baylis–Hillman and Knoevenagel reactions . In medicinal chemistry, it has been explored for its potential as a low-toxic anxiolytic agent . Additionally, its stability and solubility make it a valuable compound in industrial applications, such as the synthesis of polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of 2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione involves its ability to act as a nucleophile and base. The nitrogen atoms in the bicyclic structure can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be compared to other similar compounds, such as 2,4,6,8-Tetramethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. While both compounds share a bicyclic structure and multiple methyl groups, this compound is unique in its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
65840-17-7 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2,4,8,8-tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-10(2)5-6-7(10)11(3)9(14)12(4)8(6)13/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
VEOWWRMCPOAXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C1N(C(=O)N(C2=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


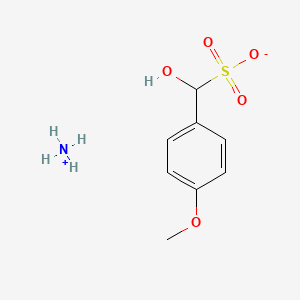
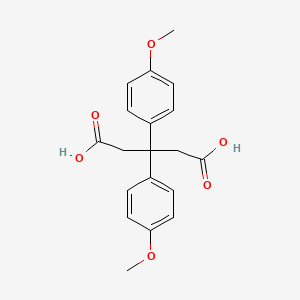
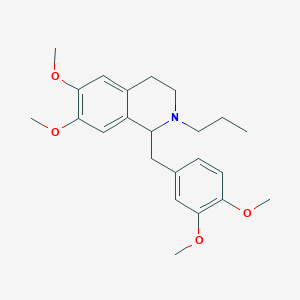
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


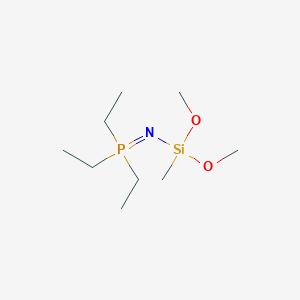
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

